molecular formula C12H14O4 B3059030 Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate CAS No. 93772-88-4

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B3059030
CAS No.: 93772-88-4
M. Wt: 222.24
InChI Key: XXWQHQBXALOGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate is an organic compound with the molecular formula C12H14O4. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate typically involves the reaction of 6-methoxy-2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate stands out due to its unique combination of a methoxy group and an acetate ester, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-9-3-4-10-8(5-12(13)15-2)7-16-11(10)6-9/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQHQBXALOGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240452
Record name Methyl 2,3-dihydro-6-methoxy-3-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93772-88-4
Record name Methyl 2,3-dihydro-6-methoxy-3-benzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93772-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-6-methoxy-3-benzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-methoxy-1-benzofuran-3-yl)acetate (55 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 52.8%, and the yield was 24.3%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted by argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl (6-methoxy-1-benzofuran-3-yl)acetate (55 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 52.8%, and the yield was 24.3%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate
Reactant of Route 3
Reactant of Route 3
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate
Reactant of Route 5
Reactant of Route 5
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate
Reactant of Route 6
Reactant of Route 6
Methyl 6-Methoxy-2,3-dihydrobenzofuran-3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.